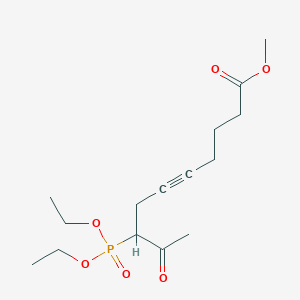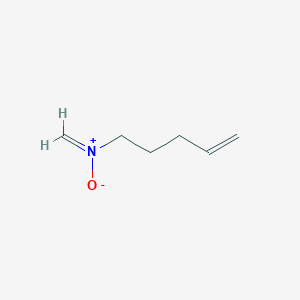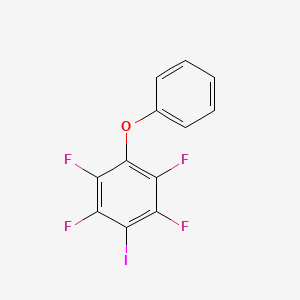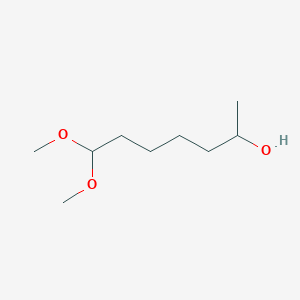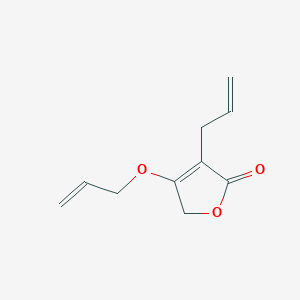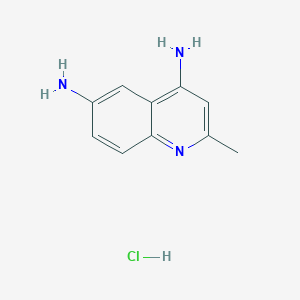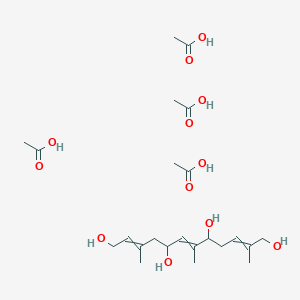
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a triene system, making it a versatile molecule in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multi-step organic reactions. One common method includes the initial formation of the triene system through a series of aldol condensations and subsequent hydroxylation steps to introduce the hydroxyl groups at specific positions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .
化学反応の分析
Types of Reactions
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triene system into saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, esters, and saturated hydrocarbons, which have applications in different chemical industries .
科学的研究の応用
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triene system can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Farnesol: A related compound with a similar triene system but fewer hydroxyl groups.
Farnesyl acetate: An ester derivative with similar structural features.
Geraniol: Another terpenoid alcohol with a similar backbone but different functional groups
Uniqueness
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its combination of multiple hydroxyl groups and a triene system, which provides distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
113393-70-7 |
|---|---|
分子式 |
C23H42O12 |
分子量 |
510.6 g/mol |
IUPAC名 |
acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4.4C2H4O2/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17;4*1-2(3)4/h4,6,9,14-19H,5,7-8,10H2,1-3H3;4*1H3,(H,3,4) |
InChIキー |
KRDRDXBSZNBXJW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
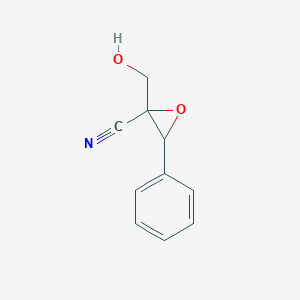
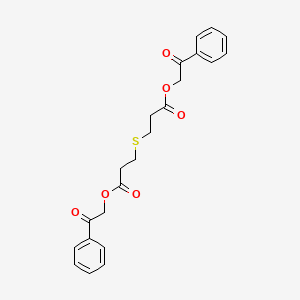
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
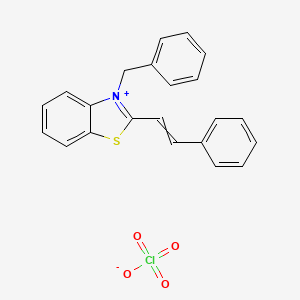
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
